molecular formula C23H22N2O4S B2659657 (4-(Phenylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone CAS No. 1797688-70-0

(4-(Phenylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone

Cat. No.: B2659657
CAS No.: 1797688-70-0
M. Wt: 422.5
InChI Key: AQNXGELKWHYQME-UHFFFAOYSA-N
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Description

(4-(Phenylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone is a complex organic compound that features a piperidine ring, a phenylsulfonyl group, and a pyridin-2-yloxy group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Phenylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenylsulfonyl group, and the attachment of the pyridin-2-yloxy group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes to increase yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4-(Phenylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Studying its interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Using it in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4-(Phenylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other piperidine derivatives, phenylsulfonyl compounds, and pyridin-2-yloxy derivatives

Uniqueness

The uniqueness of (4-(Phenylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

[4-(benzenesulfonyl)piperidin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c26-23(18-7-6-8-19(17-18)29-22-11-4-5-14-24-22)25-15-12-21(13-16-25)30(27,28)20-9-2-1-3-10-20/h1-11,14,17,21H,12-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNXGELKWHYQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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